2,2,4-trimethyl-4-phenyl-1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C22H24N4OS |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C22H24N4OS/c1-21(2)14-22(3,16-9-5-4-6-10-16)17-11-7-8-12-18(17)26(21)19(27)13-28-20-23-15-24-25-20/h4-12,15H,13-14H2,1-3H3,(H,23,24,25) |
InChI Key |
ZTKYNNYXODEYQV-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NC=NN3)(C)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NC=NN3)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
The compound 2,2,4-trimethyl-4-phenyl-1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoline is a hybrid molecule that combines features of tetrahydroquinoline and 1,2,4-triazole. This structure suggests potential biological activities based on the pharmacological profiles associated with both moieties. The triazole ring is known for its diverse biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be summarized as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Triazole derivatives have been shown to be effective against various fungal pathogens such as Candida albicans and Aspergillus niger. Studies have demonstrated that modifications on the triazole ring can enhance antifungal potency. For example, certain triazole derivatives displayed minimum inhibitory concentrations (MICs) lower than standard antifungal agents like fluconazole .
- Antibacterial Activity : The hybrid nature of this compound may also confer antibacterial properties. Compounds similar to this have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, derivatives with a phenyl group at specific positions on the triazole ring have been reported to exhibit enhanced activity against resistant strains of bacteria .
Anticancer Potential
The incorporation of the tetrahydroquinoline structure in conjunction with the triazole has led to investigations into the compound's anticancer properties. Studies suggest that such hybrids can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The triazole moiety may interfere with cellular processes such as DNA synthesis and repair mechanisms in cancer cells. Specific derivatives have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings has been correlated with increased activity against microbial strains. Additionally, variations in alkyl chain lengths attached to the nitrogen atoms in the triazole ring can significantly affect potency .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Triazole Derivatives : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities. Notably, compounds with specific substituents demonstrated MIC values significantly lower than traditional antibiotics .
- Anticancer Evaluation : Research involving quinoline-triazole hybrids revealed promising results in inhibiting tumor growth in vitro. These compounds were shown to induce apoptosis in various cancer cell lines through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A shares structural similarities with other 1,2,4-triazole-containing tetrahydroquinoline derivatives. Key analogues include:
- The 2,2,4-trimethyl configuration on the tetrahydroquinoline core reduces conformational flexibility, which may enhance binding specificity to rigid enzyme pockets compared to unsubstituted derivatives .
Pharmacological Activity
- Antimicrobial Activity : Triazole-thioacetyl derivatives (e.g., 5a–5c in ) exhibit MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the sulfanyl group’s interaction with bacterial enzymes .
Physicochemical Properties
Preparation Methods
Domino Reduction-Cyclization Strategies
The tetrahydroquinoline scaffold is frequently assembled via domino reactions combining reduction and cyclization steps. For example, Miyata et al. demonstrated that chromium Fischer carbene intermediates undergo thermal annulation to form tetrahydroquinolines under acetonitrile reflux. Applied to the target compound, a pre-functionalized aniline derivative A (2-amino-4-phenylbenzyl alcohol) could react with a ketone precursor B (2,2,4-trimethylcyclohexanone) under acidic conditions to form the bicyclic intermediate C (Fig. 1). Manganese-catalyzed borrowing hydrogen methodology further optimizes this step by enabling dehydrogenation of B to a ketone, followed by reductive amination with A to yield the core structure in 65–78% yield.
Key Reaction Conditions
-
Catalyst: [Mn(PN₃)(CO)₃] (5 mol%)
-
Solvent: Toluene, 110°C, 24 h
-
Reducing Agent: H₂ (1 atm) or iPrOH
Acid-Catalyzed Ring Closure
Ortiz-Marciales’ protocol employs borane-mediated reduction of indanone oximes to tetrahydroquinolines. For the target molecule, 1-indanone oxime D modified with 2,2,4-trimethyl and phenyl groups could undergo BH₃·THF treatment to induce α-elimination and aryl migration, forming the cyclic imine E . Subsequent reduction with NaBH₄ yields the core structure F with cis stereochemistry at C2 and C4 (dr > 9:1).
Alternative Catalytic Approaches
One-Pot Cascade Synthesis
A streamlined approach combines core formation and triazole coupling in one pot. Starting with 2-aminobenzyl alcohol M and 2,2,4-trimethyl-4-phenylcyclohexanol N , manganese-catalyzed borrowing hydrogen generates the tetrahydroquinoline O , which undergoes in-situ acetylation and triazole thiol coupling to yield the final product. This method reduces purification steps but suffers from moderate overall yield (32–40%).
Solid-Phase Synthesis
Immobilizing the aniline precursor on Wang resin enables iterative functionalization. After cyclization and acetylation, cleavage from the resin with TFA/H₂O releases the target compound with >95% purity. This method is scalable but requires specialized equipment.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
